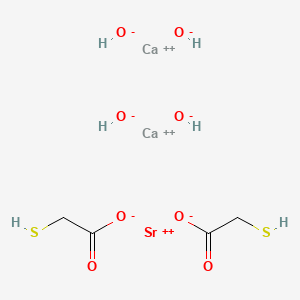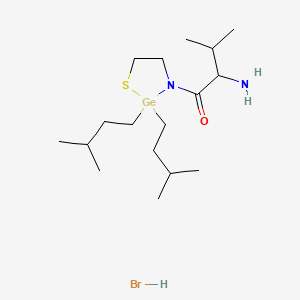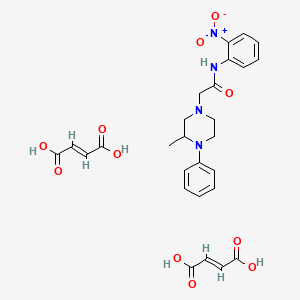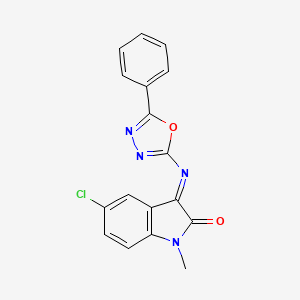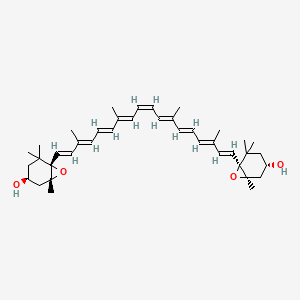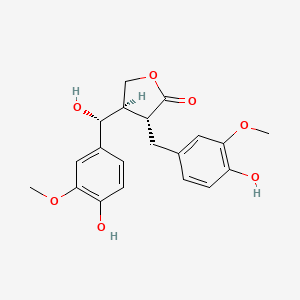
5-Allohydroxymatairesinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allohydroxymatairesinol is a lignan, a type of polyphenolic compound found in plants. It is a stereoisomer of hydroxymatairesinol and is known for its various biological activities. This compound has been isolated from several plant species, including Taxus cuspidata (Japanese yew) and Chamaecyparis formosensis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Allohydroxymatairesinol can be achieved through several synthetic routes. One common method involves the kinetic reduction of a diastereomeric mixture of 7R/7S-hydroxymatairesinol using sodium borohydride (NaBH4). Another method includes the epimerization of the C7 hydroxyl group by the Mitsunobu reaction followed by ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve the extraction and purification from natural sources such as the roots of Taxus cuspidata. The compound is then isolated and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Allohydroxymatairesinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxomatairesinol.
Reduction: Reduction reactions can be used to convert this compound into other lignan derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the lignan structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
5-Allohydroxymatairesinol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lignan derivatives.
Biology: It has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activities, making it a candidate for drug development.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits
Mecanismo De Acción
The mechanism of action of 5-Allohydroxymatairesinol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: By inhibiting pro-inflammatory cytokines and enzymes.
Anticancer activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Allohydroxymatairesinol include:
Hydroxymatairesinol: Another lignan with similar biological activities.
Matairesinol: A related lignan with different stereochemistry.
Oxomatairesinol: An oxidized derivative of hydroxymatairesinol
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
81623-30-5 |
|---|---|
Fórmula molecular |
C20H22O7 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1 |
Clave InChI |
UKHWOLNMBQSCLJ-TYILLQQXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)O)OC)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


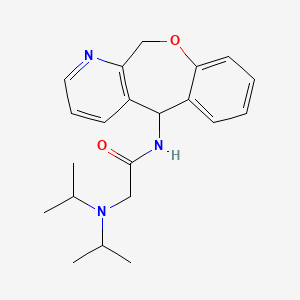
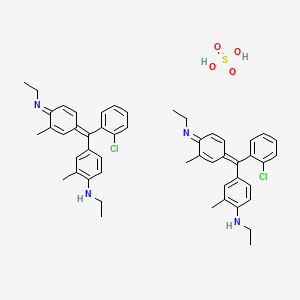
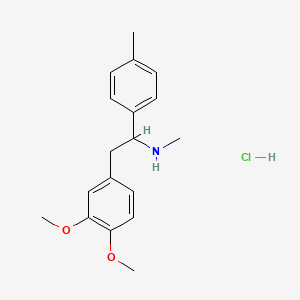
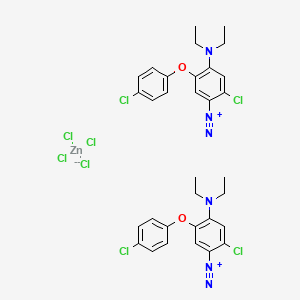
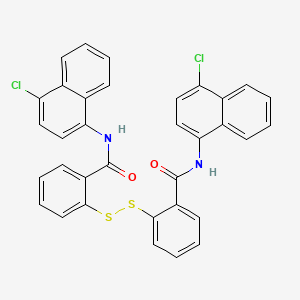
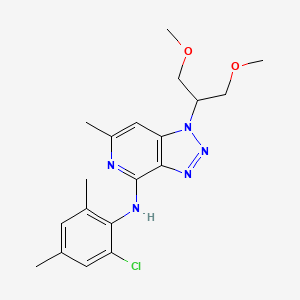
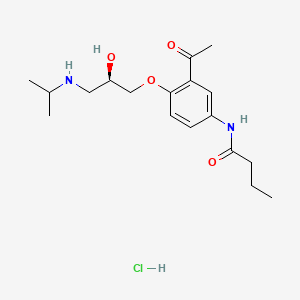
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
